2-Pyridinemethanimine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pyridinemethanimine can be synthesized through several methods. One common approach involves the reaction of 2-chloromethylpyridine with hexamethylenetetramine in acetonitrile, followed by hydrolysis with hydrochloric acid and subsequent neutralization with sodium hydroxide . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Pyridinemethanimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyridines depending on the reagent used.
Scientific Research Applications
2-Pyridinemethanimine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of metal-protein interactions and enzyme mechanisms.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It is utilized in the production of polymers, dyes, and agrochemicals due to its reactivity and stability
Mechanism of Action
The mechanism by which 2-Pyridinemethanimine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of metalloproteins and metalloenzymes. Additionally, its pyridine ring can participate in π-π interactions and electron donation, modulating the function of various biological pathways .
Comparison with Similar Compounds
- 2-Pyridinemethanamine, N-methyl-
- 2-Picolylamine
- 2-Pyridinemethylamine
Comparison: 2-Pyridinemethanimine is unique due to its specific aminomethyl substitution at the second position of the pyridine ring. This structural feature imparts distinct reactivity and binding properties compared to other similar compounds. For instance, 2-Pyridinemethanamine, N-methyl- has an additional methyl group, which alters its steric and electronic characteristics, affecting its reactivity and interaction with biological targets .
Properties
IUPAC Name |
pyridin-2-ylmethanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c7-5-6-3-1-2-4-8-6/h1-5,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEMMOMRSHUTOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80330014 | |
Record name | 2-Pyridinemethanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80330014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7166-34-9 | |
Record name | 2-Pyridinemethanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80330014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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